1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate
Description
1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate is a synthetic derivative of 4-aminobenzoic acid (PABA), featuring a carbamoyl ethyl ester backbone modified with a 2-methoxyethyl substituent. The methoxyethyl moiety may improve solubility and bioavailability compared to simpler PABA esters, making it a candidate for applications in antimicrobial or analgesic therapies. While its exact biological profile remains under investigation, structural analogs suggest activity against microbial pathogens and low cytotoxicity .
Properties
IUPAC Name |
[1-(2-methoxyethylamino)-1-oxopropan-2-yl] 4-aminobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9(12(16)15-7-8-18-2)19-13(17)10-3-5-11(14)6-4-10/h3-6,9H,7-8,14H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAUQEQTGHGCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)OC(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 1-[(2-methoxyethyl)carbamoyl]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that can be harnessed for therapeutic purposes:
- Acetylcholinesterase Inhibition : Research indicates that derivatives of para-aminobenzoic acid, including this compound, may act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory and Analgesic Properties : Structural analogs suggest that 1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies .
Applications in Pharmaceutical Development
This compound is being explored for its potential applications in various pharmaceutical contexts:
- Drug Formulation : Due to its unique methoxyethyl carbamoyl substituent, this compound may offer improved solubility and bioavailability compared to traditional para-aminobenzoic acid derivatives. This characteristic is particularly beneficial in formulating new medications with enhanced therapeutic efficacy .
Research Applications
The compound is also utilized in scientific research across multiple disciplines:
- Chemistry : It serves as a building block for synthesizing more complex organic molecules and is used in various chemical reactions due to its reactivity .
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of acetylcholinesterase inhibitors for neurodegenerative diseases |
| Biochemistry | Investigating enzyme-substrate interactions and protein-ligand binding |
| Industrial Chemistry | Production of specialty chemicals with tailored properties |
Case Studies and Research Findings
Several studies highlight the utility of this compound:
- Neurodegenerative Disease Research : A study focusing on acetylcholinesterase inhibitors demonstrated that compounds similar to this compound could significantly reduce acetylcholine breakdown, potentially improving cognitive function in models of Alzheimer's disease .
- Anti-inflammatory Studies : Experimental evaluations have indicated that this compound exhibits anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a therapeutic agent for inflammatory conditions .
- Chemical Synthesis Innovations : Researchers have utilized this compound as a precursor in synthesizing novel derivatives with enhanced pharmacological profiles, showcasing its versatility as a chemical reagent in drug development .
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- Antimicrobial Activity : The chlorophenyl carbamate analog (MIC = 42 µM against MRSA) demonstrates that electron-withdrawing substituents enhance antimicrobial potency compared to the methoxyethyl group, which is electron-donating .
- Local Anesthetic Potential: Benzocaine’s established anesthetic activity suggests that the 4-aminobenzoate core in the target compound may retain similar properties, though the carbamoyl group could alter duration or receptor binding .
- Cytotoxicity : Both the target compound and chlorophenyl analogs exhibit low cytotoxicity (LD₅₀ >30 µM), indicating a favorable therapeutic window for further development .
Physicochemical Properties
- Solubility : The 2-methoxyethyl group likely improves water solubility compared to benzocaine’s hydrophobic ethyl ester, akin to methoxyethyl-substituted piperidine derivatives in .
- LogP: Predicted to be lower than chlorophenyl carbamates (LogP ~2.5 vs.
Structure-Activity Relationships (SAR)
Biological Activity
1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate, also known by its chemical formula , is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : 229.27 g/mol
- CAS Number : 1307397-96-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds in the piperazine class have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is critical in neuropharmacology .
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anticancer Activity : Studies have shown that derivatives of benzoates can induce apoptosis in cancer cells. For instance, compounds structurally related to 4-aminobenzoate have been evaluated for their ability to inhibit cancer cell proliferation .
- Neuroprotective Effects : Given its potential to inhibit acetylcholinesterase, this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling .
Data Table: Biological Activities and Effects
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Inhibits acetylcholinesterase | |
| Anti-inflammatory | Reduces inflammatory cytokines |
Case Studies
-
Study on Anticancer Properties :
A study conducted on various benzoate derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation. -
Neuroprotective Study :
Another investigation explored the neuroprotective effects of piperazine derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and oxidative damage, suggesting a protective role against neurodegeneration.
Q & A
Q. What synthetic routes are recommended for preparing 1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate?
The synthesis of this compound typically involves multi-step reactions, starting with esterification of 4-aminobenzoic acid followed by carbamoylation with 2-methoxyethylamine. Key steps include:
- Esterification : Reacting 4-aminobenzoic acid with an alcohol (e.g., ethanol or methanol) under acidic catalysis to form the ester intermediate.
- Carbamoylation : Coupling the ester with 2-methoxyethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) to form the carbamoyl bond.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Structural validation requires:
- NMR Spectroscopy : H and C NMR to confirm the presence of the methoxyethyl, carbamoyl, and ester groups.
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (carbamoyl C=O).
- Mass Spectrometry : High-resolution MS to verify the molecular ion peak ( ~294.3 for CHNO) .
Q. What safety protocols are essential when handling this compound?
Based on GHS classifications for similar carbamoyl esters:
- Acute Toxicity : Category 4 for oral, dermal, and inhalation exposure.
- Precautions : Use PPE (gloves, lab coat), work in a fume hood, and maintain proper ventilation. Emergency protocols should include immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and purity during synthesis?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance carbamoylation efficiency.
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
- Stoichiometry : Use a 1.2:1 molar ratio of 2-methoxyethylamine to ester intermediate to drive the reaction to completion.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling .
Q. What methodologies are effective for analyzing impurities or degradation products?
- Thin-Layer Chromatography (TLC) : Use silica gel plates with fluorescent indicators and a mobile phase (e.g., ethyl acetate/hexane, 3:7) to detect free 4-aminobenzoate impurities via diazo dye formation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to quantify degradation products under accelerated stability conditions (e.g., pH 2–9, 40°C) .
Q. How can researchers investigate the compound’s biological activity in vitro?
- Enzyme Inhibition Assays : Test interactions with serine hydrolases or proteases using fluorogenic substrates.
- Receptor Binding Studies : Radiolabeled ligand competition assays to assess affinity for targets like GABA receptors.
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) to evaluate IC values .
Q. What strategies resolve contradictions in spectral data during characterization?
- Cross-Validation : Combine H-C HSQC NMR to resolve overlapping signals.
- Computational Modeling : DFT calculations to predict NMR chemical shifts or IR vibrational modes.
- X-ray Crystallography : Single-crystal analysis for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
